3-Chloro-4-methylbenzenecarbothioamide
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Overview
Description
3-Chloro-4-methylbenzenecarbothioamide is an organic compound with the molecular formula C8H8ClNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylbenzenecarbothioamide typically involves the reaction of 3-chloro-4-methylbenzenamine with carbon disulfide and an appropriate base, such as sodium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an oxidizing agent, such as hydrogen peroxide, to yield the desired carbothioamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzenecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methylbenzenecarbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylbenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzenamine: Similar structure but with a methoxy group instead of a carbothioamide group.
3-Fluoro-4-methylbenzenecarbothioamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
3-Chloro-4-methylbenzenecarbothioamide is unique due to the presence of both a chlorine atom and a carbothioamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
84863-84-3 |
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Molecular Formula |
C8H8ClNS |
Molecular Weight |
185.67 g/mol |
IUPAC Name |
3-chloro-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) |
InChI Key |
AMXCWWIEUBMNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)Cl |
Origin of Product |
United States |
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